Bastadin 10
Overview
Description
Bastadin 10 is a marine natural product isolated from the sponge Ianthella basta. It belongs to the family of bastadins, which are characterized by their brominated bis-diaryl ether structure. This compound is known for its ability to modulate the activity of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bastadin 10 involves the coupling of brominated phenols with symmetrical iodonium salts to form the diaryl ether structure. The key steps include the formation of o-brominated diaryl ethers and the subsequent macrolactamization to form the macrocyclic structure .
Industrial Production Methods: Most studies focus on laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: Bastadin 10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: Bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted bastadin derivatives depending on the nucleophile used.
Scientific Research Applications
Bastadin 10 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure-activity relationships of brominated bis-diaryl ethers.
Biology: Investigated for its role in modulating calcium channels and its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
Bastadin 10 exerts its effects by stabilizing the open conformation of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes. It binds to the ryanodine receptor-FKBP12 complex, reducing the free energy associated with channel transitions and sensitizing the channel to activation by calcium ions .
Comparison with Similar Compounds
Bastadin 5: Another member of the bastadin family, known for stabilizing both open and closed states of ryanodine receptors.
Bastadin 6: Exhibits anti-cancer properties and induces apoptotic cell death.
Bastadin 9: Similar to bastadin 6, with anti-cancer and anti-angiogenic properties.
Uniqueness: Bastadin 10 is unique in its ability to dramatically stabilize the open conformation of ryanodine receptors, making it a valuable tool for studying calcium channel regulation and potential therapeutic applications .
Properties
IUPAC Name |
(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUMXZBKBTNGS-VEGWVUODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127687-08-5 | |
Record name | Bastadin 10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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